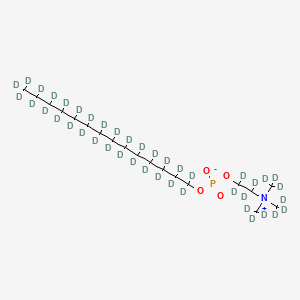

n-Tetradecylphosphocholine-d42

Beschreibung

Eigenschaften

Molekularformel |

C19H42NO4P |

|---|---|

Molekulargewicht |

421.8 g/mol |

IUPAC-Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |

InChI |

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2 |

InChI-Schlüssel |

BETUMLXGYDBOLV-WUPOQPCJSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Kanonische SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Labeling of N Tetradecylphosphocholine D42

Strategies for Perdeuteration in Amphiphilic Molecules

The synthesis of perdeuterated amphiphilic molecules, including detergents like n-Tetradecylphosphocholine-d42, employs several strategic approaches. These methods can be broadly categorized into chemical synthesis, biological production, and chemoenzymatic pathways.

Chemical Synthesis: This is the most common approach and typically involves either building the molecule from smaller, pre-deuterated precursors or direct hydrogen-deuterium (H/D) exchange on the final molecule or its intermediates.

Use of Deuterated Precursors: A modular synthesis is often employed, where a deuterated alkyl chain is coupled with a deuterated headgroup. For this compound, this would involve the synthesis of perdeuterated n-tetradecanol and a perdeuterated phosphocholine (B91661) derivative. The deuterated alkyl chains, such as deuterated fatty acids, can be produced by reducing the corresponding deuterated fatty acid with a deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). tandfonline.com

Hydrothermal H/D Exchange: This technique is particularly effective for deuterating the alkyl chains of fatty acids. The process involves heating the fatty acid in heavy water (D₂O) under high pressure and temperature in the presence of a metal catalyst, such as Platinum on carbon (Pt/C). researchgate.neteuropa.eu This method can achieve high levels of deuterium (B1214612) incorporation (over 98%) across non-exchangeable positions, although it may require multiple cycles. europa.eu However, direct deuteration of delicate, fully-formed detergent molecules via this method is often not feasible due to the harsh conditions which can cause degradation. researchgate.net

Biological Production: An alternative to chemical synthesis is the use of microorganisms cultured in a deuterated environment. Oleaginous yeasts, such as Pichia pastoris, can be grown in media where D₂O replaces H₂O and a deuterated carbon source is provided. ill.eu These organisms then naturally produce a suite of perdeuterated lipids and their precursors, which can be extracted and purified. This method is advantageous for producing complex, biologically relevant lipids that are challenging to synthesize chemically, though it may yield a mixture of products requiring extensive separation. ill.eu

Chemoenzymatic Synthesis: This approach combines the efficiency of chemical synthesis with the high specificity of enzymatic reactions. Enzymes can be used for regioselective modifications under mild conditions, which is particularly useful for complex molecules like phospholipids (B1166683). acs.orgresearchgate.net For instance, lipases can be used to selectively hydrolyze and then esterify specific acyl chains on a glycerophosphocholine backbone with a perdeuterated fatty acid. acs.orgeuropa.eu This hybrid strategy leverages the strengths of both chemical and biological catalysis to produce high-purity, selectively labeled molecules. researchgate.net

Table 1: Comparison of Perdeuteration Strategies for Amphiphilic Molecules

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Synthesis (from deuterated precursors) | Step-wise construction of the target molecule using smaller, isotopically labeled building blocks. tandfonline.com | High purity and precise control over labeling patterns. | High cost and limited commercial availability of deuterated starting materials. nih.gov |

| Chemical Synthesis (Hydrothermal H/D Exchange) | Direct exchange of hydrogen for deuterium on a precursor molecule (e.g., fatty acid) using a catalyst, high temperature, and pressure in D₂O. researchgate.neteuropa.eu | Effective for producing perdeuterated alkyl chains with high deuterium incorporation. europa.eu | Harsh conditions can degrade sensitive molecules; not suitable for fully assembled detergents. researchgate.net |

| Biological Production | Culturing microorganisms (e.g., yeast) in a fully deuterated medium to produce deuterated lipids and other biomolecules. ill.eu | Can produce complex molecules that are difficult to synthesize chemically; maintains natural stereochemistry. | Often yields a mixture of products requiring complex purification; can be costly to scale up. |

| Chemoenzymatic Synthesis | A hybrid approach using both chemical reactions and enzyme-catalyzed steps for specific transformations. acs.orgresearchgate.net | High specificity and regioselectivity under mild reaction conditions, reducing byproducts. acs.org | Requires identification and optimization of suitable enzymes for the desired reaction. |

Challenges in the Chemical Synthesis of Deuterated Detergents

The chemical synthesis of deuterated detergents like this compound presents a unique set of challenges that contribute to their high cost and limited availability. tandfonline.comnih.gov

Amphiphilic Nature: The dual hydrophobic-hydrophilic character of detergents complicates synthetic work-up and purification steps. These molecules can form micelles and emulsions, making extraction and chromatography difficult to manage compared to purely hydrophobic or hydrophilic compounds. tandfonline.com

Cost and Availability of Starting Materials: The primary challenge is often the high cost of deuterated precursors. tandfonline.com Key starting materials, such as D₂O, deuterated solvents, and deuterated synthons (e.g., perdeuterated fatty acids or headgroup components), are significantly more expensive than their protonated counterparts. These precursors must themselves be produced through complex and costly isotopic enrichment or synthesis processes. tandfonline.com

Harsh Reaction Conditions: Some deuteration methods, particularly catalytic H/D exchange, require high temperatures and pressures. researchgate.net These conditions can lead to the degradation of the target molecule or its intermediates, especially those with sensitive functional groups like the phosphate (B84403) ester in phosphocholines. Furthermore, there is a risk of back-exchange, where deuterium atoms are unintentionally replaced by protons from trace amounts of water or other proton sources, which would lower the final isotopic purity. researchgate.net

Advancements in Deuterium Incorporation Techniques for this compound

Despite the challenges, significant advancements in synthetic chemistry have improved the accessibility of perdeuterated detergents. The synthesis of this compound would benefit from these modern techniques, which focus on creating the necessary perdeuterated precursors efficiently.

A plausible synthetic route for this compound involves the coupling of two key deuterated intermediates: a perdeuterated C14 fatty alcohol (n-tetradecanol-d29) and a perdeuterated phosphocholine headgroup (d13-phosphocholine).

Advancements in Alkyl Chain Deuteration: The production of the perdeuterated alkyl chain is a critical first step. Advanced hydrothermal methods using platinum catalysts have become robust for producing perdeuterated fatty acids, such as palmitic acid-d31, from their protonated versions. europa.eu This process can be adapted for myristic acid (the C14 equivalent) to produce myristic acid-d27. The subsequent reduction of the deuterated carboxylic acid using a strong deuterating agent like lithium aluminum deuteride (LiAlD₄) yields the required perdeuterated n-tetradecanol-d29. tandfonline.comacs.org

Advancements in Headgroup Synthesis: The synthesis of the d13-phosphocholine headgroup is also a key area of development. This involves assembling the choline (B1196258) and phosphate moieties from smaller deuterated building blocks. For example, techniques for catalytic transfer deuteration using D₂O as the deuterium source have emerged as powerful methods for selectively installing deuterium into small organic molecules under milder conditions than traditional methods. marquette.edu

Chemoenzymatic and Modular Approaches: The final coupling of the deuterated alcohol and the deuterated phosphocholine headgroup benefits from improved chemical methodologies. Furthermore, the principles of chemoenzymatic synthesis, which have been successfully applied to produce high-purity chain-deuterated phospholipids like POPC-d63, demonstrate the power of using enzymes for specific, high-yield coupling reactions under mild conditions. acs.org This approach avoids the need for complex protecting group chemistry and minimizes side reactions, leading to a purer final product. acs.org The application of such specific and efficient coupling strategies is a significant advancement for producing complex amphiphiles like this compound.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | Fos-Choline-14-d42 |

| n-Tetradecylphosphocholine | Fos-Choline-14 |

| n-dodecyl-β-D-maltoside | DDM |

| n-tetradecanol-d29 | |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-d63 | POPC-d63 |

| Lithium aluminum deuteride | LiAlD₄ |

| Myristic acid-d27 | |

| Palmitic acid-d31 | |

| Heavy water | D₂O |

| Platinum on carbon | Pt/C |

| Sodium dodecyl sulphate | SDS |

Applications in Membrane Protein Structural and Functional Research

Solubilization and Stabilization of Integral Membrane Proteins for Biophysical Studies

Integral membrane proteins are notoriously difficult to study due to their insolubility in aqueous solutions. Detergents like n-Tetradecylphosphocholine-d42 are essential for extracting these proteins from their native membrane environment and maintaining their structure and function in a soluble form. peerj.comcusabio.com

To study membrane proteins in a near-native state, scientists employ various membrane mimetic systems, such as detergent micelles, bicelles, and nanodiscs. nsf.govnih.gov this compound, a phosphocholine-based detergent, is particularly effective in creating detergent micelles that mimic the lipid bilayer. nsf.govtandfonline.com These micelles form a stable, soluble environment that encapsulates the hydrophobic transmembrane domains of the protein, preserving its native conformation for biophysical analysis. peerj.comcusabio.com The structural similarity of the phosphocholine (B91661) headgroup to that of phosphatidylcholine, a major component of eukaryotic cell membranes, contributes to its efficacy in maintaining the protein's structural integrity. nih.gov

The choice of detergent is critical for the successful solubilization and stabilization of a membrane protein. Different detergents vary in their ability to maintain the native structure and function of a given protein. A comparative study highlighted that among 96 different detergents, tetradecyl phosphocholine (the non-deuterated counterpart of this compound) was one of the most efficient for solubilizing the FRP3 receptor. nih.gov While detergents like n-dodecyl-β-D-maltoside (DDM) are also widely used and known for their mild, non-denaturing properties, phosphocholines like this compound have proven to be particularly effective for a range of membrane proteins. tandfonline.commdpi.com

Below is a table comparing the properties of n-Tetradecylphosphocholine with other commonly used detergents for membrane protein research.

| Detergent | Type | Critical Micelle Concentration (CMC) (mM) | Micelle Molecular Weight (kDa) | Key Characteristics |

| n-Tetradecylphosphocholine (Fos-Choline-14) | Zwitterionic | ~0.033 | ~14.9 | Good for solubilization and stabilization, mimics phosphatidylcholine headgroups. cube-biotech.comcube-biotech.com |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | ~50 | Mild, non-denaturing, commonly used for extraction and purification. tandfonline.commdpi.com |

| Lauryl Dimethylamine Oxide (LDAO) | Zwitterionic | ~1-2 | ~17-20 | Can be effective for some proteins, but may be more denaturing than DDM or phosphocholines. tandfonline.com |

| n-Octyl-β-D-glucoside (β-OG) | Non-ionic | ~20-25 | ~8 | Shorter alkyl chain can sometimes lead to protein deactivation. tandfonline.commdpi.com |

| Sodium Dodecyl Sulfate (SDS) | Anionic | ~7-10 | ~18 | Harsh, often denaturing, but can be effective for solubilizing very robust proteins. tandfonline.comtandfonline.com |

Utilization in Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Membrane Proteins

Solution-state NMR is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. sioc.ac.cnspringernature.com For membrane proteins, which are studied within detergent micelles, the signals from the detergent can overwhelm the signals from the much smaller protein. This is where the deuteration of this compound becomes critically important. tandfonline.comtandfonline.com

In proton-detected NMR experiments, the abundance of protons in a standard, non-deuterated detergent micelle creates a massive background signal that obscures the signals from the protein of interest. By replacing the protons in the detergent molecule with deuterium (B1214612) (as in this compound), these interfering signals are effectively eliminated. tandfonline.comtandfonline.com This "NMR transparency" allows for the clear observation of the proton signals originating solely from the membrane protein, which is essential for structural studies. researchgate.net

The benefits of using a deuterated detergent like this compound extend beyond simply removing background signals. Deuteration also eliminates potential proton relaxation pathways and strong dipole-dipole interactions between the detergent and the protein. tandfonline.comtandfonline.com These interactions can lead to significant line broadening in the NMR spectrum, which reduces spectral resolution and sensitivity. By minimizing these relaxation pathways, deuterated detergents lead to sharper lines and improved spectral quality, which is crucial for resolving the complex spectra of large membrane protein-detergent complexes. tandfonline.comox.ac.uk While some studies have suggested that for certain types of NMR experiments and proteins, the difference in spectral quality between protonated and deuterated detergents may not be significant, for many demanding applications, particularly those involving larger α-helical membrane proteins, the use of a deuterated detergent is essential for obtaining high-quality spectra. tandfonline.com

A key requirement for high-resolution NMR is a homogenous and stable sample. The choice of detergent plays a critical role in achieving this. This compound, with its phosphocholine headgroup, often provides a stable and native-like environment for membrane proteins, helping to maintain their proper fold. nih.gov The homogeneity of the protein-detergent complex is also critical; a uniform population of micelles leads to sharper NMR signals. The properties of this compound contribute to the formation of consistent and stable protein-detergent complexes, which is a prerequisite for successful NMR structure determination. nih.gov While techniques exist to optimize protein constructs for NMR by removing disordered regions, the initial stabilization of the full-length protein in a suitable detergent like this compound is a fundamental step. nih.gov

Application in Neutron Scattering and Diffraction Studies of Membrane Protein-Detergent Complexes

Neutron scattering techniques are powerful for studying the structure of biological macromolecules in solution and in crystalline states. nih.govnih.gov These methods are particularly sensitive to the location of hydrogen and its isotope, deuterium. nih.govxray.cz The use of deuterated molecules, such as this compound, is a cornerstone of biological neutron scattering, as it allows for "contrast variation" experiments that can highlight specific components within a larger assembly. nih.govresearchgate.net

Small Angle Neutron Scattering (SANS) for Elucidating Protein-Detergent Complex Architectures

By using a fully deuterated detergent, researchers can employ a strategy known as "contrast matching". nih.gov The neutron scattering length density (SLD) of a molecule depends on the sum of the scattering lengths of its constituent atoms. Hydrogen has a negative scattering length, while deuterium has a positive one, creating a large difference in the SLD of protonated versus deuterated molecules. nih.gov By preparing the sample in a specific mixture of heavy water (D₂O) and normal water (H₂O), the solvent's SLD can be adjusted to be identical to that of the deuterated d42-Fos-Choline-14 micelle. Under these "match-out" conditions, the detergent micelle becomes effectively invisible to the neutron beam.

| Element | Isotope | Coherent Scattering Length (femtometers) |

|---|---|---|

| Hydrogen | ¹H | -3.74 |

| Deuterium | ²H (D) | 6.67 |

| Carbon | ¹²C | 6.65 |

| Nitrogen | ¹⁴N | 9.36 |

| Oxygen | ¹⁶O | 5.80 |

| Phosphorus | ³¹P | 5.13 |

Integration with Mass Photometry for Membrane Protein Characterization

Mass photometry is a revolutionary technique that measures the mass of individual molecules in solution by quantifying the light they scatter. news-medical.net It provides a rapid, label-free method to assess the composition and quality of complex biological samples, requiring only minute quantities of material. the-scientist.comrefeyn.com This technology is highly compatible with the analysis of membrane proteins solubilized in various mimetics, including detergents like this compound. the-scientist.comrefeyn.com

Monitoring Protein Aggregation and Sample Impurities during Purification Processes

A critical step in membrane protein research is obtaining a pure, non-aggregated sample. Aggregation is a common problem that can render a sample unsuitable for structural or functional assays. refeyn.com Mass photometry is exceptionally adept at detecting aggregation at its earliest stages. refeyn.com

During the purification of a membrane protein solubilized in d42-Fos-Choline-14, mass photometry can be used to analyze fractions at each step. news-medical.net The resulting mass histogram will show a peak corresponding to the mass of the monomeric protein-detergent complex. The presence of dimers, trimers, or larger oligomers will be immediately apparent as distinct peaks at multiples of the monomer mass. refeyn.com This allows researchers to identify and discard fractions containing aggregates. Furthermore, the technique can detect other impurities, such as empty detergent micelles or co-purifying proteins, which would appear as separate populations in the mass distribution. news-medical.net This provides a powerful quality control tool to optimize purification strategies, such as detergent concentration and size-exclusion chromatography conditions, in near real-time. structure-matters.comnews-medical.net

| Species Detected | Measured Mass (kDa) | Relative Abundance (%) | Interpretation |

|---|---|---|---|

| Empty d42-Fos-Choline-14 Micelle | ~46 | 15 | Excess detergent not bound to protein. |

| MP-Detergent Complex (Monomer) | 105 | 75 | Desired, well-solubilized protein. |

| MP-Detergent Complex (Dimer/Aggregate) | ~210 | 10 | Unwanted protein aggregation. |

Assessment of Membrane Protein Sample Homogeneity in the Presence of this compound

The success of high-resolution structural methods like cryo-electron microscopy and crystallography hinges on having a highly homogeneous sample. ill.eu Mass photometry provides a direct and rapid assessment of sample homogeneity. news-medical.netnih.gov A monodisperse, homogeneous sample of a membrane protein in d42-Fos-Choline-14 will produce a single, sharp peak in the mass photometry histogram. refeyn.com

Conversely, a broad peak or the presence of multiple peaks can indicate sample heterogeneity. nih.gov This could arise from different oligomeric states of the protein, variability in the number of detergent molecules bound to each protein, or the presence of partially assembled complexes. This level of detail is often missed by traditional techniques like SDS-PAGE. The ability of mass photometry to rapidly screen for optimal conditions—such as the best detergent and its concentration—makes it an invaluable tool for preparing high-quality membrane protein samples for downstream applications. refeyn.comstructure-matters.com Studies have shown that mass photometry can reveal unexpected sample heterogeneity that was not apparent during standard purification monitoring. nih.gov

Role in Advanced Lipidomics Methodologies

Application as an Internal Standard in Quantitative Lipidomics

In quantitative lipidomics, the primary goal is to accurately determine the concentration of various lipid species within a sample. Stable isotope-labeled standards are considered the most preferred internal standards for these studies because they have nearly identical physical and chemical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis. thetabiomarkers.com The use of such standards is essential for correcting variations in sample extraction efficiency and instrumental response. thetabiomarkers.comnih.gov

N-Tetradecylphosphocholine-d42 as a Surrogate for Quantification across Lipid Classes

Ideally, a unique internal standard would be used for every single lipid species being measured, but the immense diversity of the lipidome makes this impractical. thetabiomarkers.com Consequently, lipidomics workflows often employ representative internal standards for entire classes of lipids. sciex.com this compound, a deuterated analogue of a lysophosphatidylcholine (B164491) (LPC), is used as a class-specific internal standard. Its structure is representative of the lysophosphatidylcholine class, making it an effective surrogate for the semi-quantification of other LPCs in a sample.

The underlying principle is that lipids within the same class exhibit similar ionization efficiencies and chromatographic behavior. By adding a known amount of this compound to a sample, the signals of the endogenous LPC species can be normalized to the signal of this standard. This approach corrects for sample-to-sample variability and matrix effects, allowing for accurate relative quantification. sciex.com While it is most accurate for its own class, researchers sometimes use it in broader lipid profiling with the understanding that quantification becomes more relative for other lipid classes.

Evaluation of Lipid Extraction Protocol Efficiency using Deuterated Internal Standards in Complex Biological Matrices

A critical step in any lipidomics workflow is the extraction of lipids from their biological matrix. The efficiency of this extraction can vary significantly depending on the protocol used and the specific lipid class. Deuterated internal standards like this compound are instrumental in evaluating and comparing the performance of different extraction methods.

In one study, researchers compared a traditional Folch liquid-liquid extraction with a novel, high-throughput protein precipitation liquid extraction method for analyzing lipids in rat liver samples. nih.gov this compound (abbreviated in the study as IS_LPC_14:0-d42) was one of several stable isotope-labeled internal standards added to the samples before extraction. By measuring the intensity of the standard recovered after each procedure, the researchers could directly compare the efficiency of the two protocols. The study found that the protein precipitation protocol demonstrated a greater extraction capability for a wide range of lipids, including the internal standards. nih.gov

Table 1: Comparison of Extraction Efficiency for this compound This table illustrates the relative extraction efficiency of this compound between two different protocols as measured by mass spectrometry intensity. Data is conceptually derived from findings presented in the literature. nih.gov

| Extraction Protocol | Mean Intensity of this compound (Arbitrary Units) | Statistical Significance (p-value) |

| Folch Liquid-Liquid Extraction | Lower Recovery | \multirow{2}{*}{p < 0.001} |

| Protein Precipitation Liquid Extraction | Higher Recovery |

Methodological Enhancements in Liquid Chromatography-Mass Spectrometry (LC-MS) Based Lipidomics

Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant analytical technique for lipidomics due to its high sensitivity, selectivity, and ability to analyze a vast number of compounds simultaneously. nih.gov The use of internal standards like this compound is integral to enhancing the quality and reliability of data generated by these platforms.

Contributions of this compound to Robustness and Sensitivity in Lipid Profiling

Robustness and sensitivity are key performance indicators for any analytical method. In lipidomics, robustness refers to the method's reliability and reproducibility across many samples and long analysis times, while sensitivity relates to its ability to detect and quantify low-abundance lipids. Internal standards are crucial for achieving both. thermofisher.com

Facilitation of Research on Specific Lipid Classes and Their Relative Abundance

The accurate quantification of specific lipid classes is vital, as many have been implicated as biomarkers or functional molecules in a range of diseases. nih.govnih.gov Lysophosphatidylcholines (LPCs), for example, are bioactive lipids involved in conditions such as atherosclerosis, diabetes, and cancer. nih.govnih.gov

The use of a dedicated deuterated internal standard such as this compound enables the high-throughput, specific, and accurate quantification of the LPC class. nih.gov By providing a reliable point of reference, it allows researchers to confidently determine the relative abundance of various LPC species (e.g., LPC 16:0, LPC 18:1) in large clinical studies. nih.gov This capability is essential for investigating the role of these lipids in disease pathology and for discovering potential lipid biomarkers. nih.govmdpi.com

Diverse Applications in Untargeted Lipidomics Investigations

Untargeted lipidomics aims to measure as many lipids in a sample as possible in an unbiased manner to discover novel biomarkers or to understand global changes in lipid metabolism. nih.govplos.org In these large-scale studies, where thousands of lipid features are measured, internal standards are critical for data normalization to ensure that variations observed between samples are of biological origin and not due to technical artifacts.

This compound serves as a valuable tool in such untargeted or semi-targeted workflows. As part of a panel of internal standards representing different lipid classes, it helps to anchor the dataset, allowing for more reliable comparisons between different experimental groups (e.g., healthy vs. diseased). nih.gov In the previously mentioned study comparing extraction methods, the robust pipeline developed using a suite of internal standards including this compound was applied to a dose-response study that successfully identified 100 lipid species strongly correlated with ruminant fat intake, showcasing its utility in a discovery-based lipidomics investigation. nih.gov

Future Directions and Emerging Research Avenues for N Tetradecylphosphocholine D42

Development of Novel Deuterated Detergent Variants for Challenging Membrane Protein Systems

While n-Tetradecylphosphocholine-d42 is effective for many membrane proteins, a "one-size-fits-all" approach is often insufficient for particularly labile or complex systems, such as G-protein coupled receptors (GPCRs) and large transporter proteins. nih.gov The future in this area lies in the rational design and synthesis of novel detergent variants built upon the this compound scaffold. These efforts will likely focus on modifying both the hydrophilic headgroup and the hydrophobic tail to fine-tune the detergent's properties.

Key areas of development include:

Headgroup Modification: Introducing subtle changes to the phosphocholine (B91661) headgroup, such as altering its charge or steric bulk, could modulate the detergent's interaction with the solvent-exposed regions of membrane proteins. This could lead to enhanced stability and monodispersity of protein-detergent complexes, which is crucial for high-resolution structural studies.

Linker Chemistry: The linkage between the headgroup and the deuterated alkyl chain presents another opportunity for modification. Exploring alternative linker chemistries, such as ether or amide bonds, could alter the flexibility and hydration at the micelle surface, potentially offering a more native-like environment for certain proteins.

Branched-Chain Variants: Moving beyond a linear alkyl chain, the synthesis of deuterated, branched-chain phosphocholine detergents could offer a better mimic of the complex lipid environment of cellular membranes. These branched structures might provide improved stability to proteins with intricate transmembrane domains.

A systematic approach to synthesizing and screening these novel variants against a panel of challenging membrane proteins will be essential. Micro-scale NMR screening techniques can facilitate the rapid evaluation of these new detergents, minimizing the consumption of valuable protein samples. nih.gov

| Potential Modification | Rationale | Target Protein Class |

| Introduction of a secondary amine in the headgroup | Alter the charge distribution and hydrogen bonding potential | Ion channels, Transporters |

| Replacement of ester linkage with an ether linkage | Increase chemical stability at extreme pH values | Proteins from extremophiles |

| Addition of a methyl branch to the deuterated alkyl chain | Disrupt micelle packing to better accommodate complex transmembrane domains | G-protein coupled receptors (GPCRs) |

| Synthesis of fluorinated-deuterated hybrid detergents | Combine the benefits of deuteration for NMR with the unique properties of fluorinated detergents for cryo-EM | Multi-protein complexes |

This table presents hypothetical modifications to this compound and their potential benefits for studying challenging membrane protein systems.

Expanding the Scope of Membrane Protein Systems Amenable to Structural and Functional Studies with this compound

The success of this compound with a range of membrane proteins opens the door to tackling even more challenging and biologically significant systems. The longer alkyl chain of n-Tetradecylphosphocholine compared to its more commonly used counterpart, dodecylphosphocholine (B1670865) (DPC), may offer a more stable hydrophobic environment for larger and more complex membrane proteins. acs.org

Future research will likely target:

Viral Membrane Proteins: Many viral proteins are embedded in the host cell membrane and are critical for viral entry, replication, and budding. These proteins are often difficult to study due to their dynamic nature and complex interactions with host factors. The use of this compound in NMR and other structural techniques could provide crucial insights into the mechanisms of viral infection and aid in the development of new antiviral therapies.

Membrane-Bound Enzymes: A significant number of enzymes are associated with cellular membranes, where their activity is often modulated by the lipid environment. Solubilizing these enzymes in this compound micelles that mimic the membrane environment will be crucial for understanding their catalytic mechanisms and for the structure-based design of specific inhibitors.

Multi-protein Membrane Complexes: Many cellular processes are carried out by large, multi-protein complexes embedded in the membrane. The ability of this compound to form stable, homogenous protein-detergent complexes will be invaluable for the structural characterization of these assemblies by techniques such as cryo-electron microscopy (cryo-EM) and small-angle neutron scattering (SANS). saudijournals.comsaudijournals.comresearchgate.net

Interdisciplinary Research Integrating Structural Biology and Advanced Lipidomics using Deuterated Probes

A significant frontier in membrane biology is understanding the intricate interplay between membrane proteins and their surrounding lipid environment. Future research will see a convergence of structural biology and advanced lipidomics, with deuterated molecules like this compound playing a central role.

This integrated approach could involve:

Quantitative Lipidomics with Deuterated Standards: this compound can serve as an ideal internal standard in mass spectrometry-based lipidomics experiments. nih.gov Its known concentration and distinct mass allow for the precise quantification of endogenous lipids that co-purify with a membrane protein of interest. This can reveal specific lipid-protein interactions that are crucial for protein function.

Synergistic NMR and Mass Spectrometry: A powerful future workflow would involve using this compound to solubilize a membrane protein for structural analysis by NMR. The same sample could then be subjected to detailed lipid analysis by mass spectrometry. This would provide a direct correlation between the three-dimensional structure of the protein and its specific lipid microenvironment.

Development of Functionalized Deuterated Probes: The this compound molecule can be used as a scaffold for the synthesis of more complex deuterated probes. For example, attaching photo-crosslinking groups or fluorescent tags to the phosphocholine headgroup would allow for the covalent capture and identification of interacting lipid and protein partners within a native-like context.

| Integrated Technique | Information Gained | Potential Impact |

| NMR Spectroscopy + Mass Spectrometry-based Lipidomics | High-resolution protein structure and quantitative analysis of the co-purified lipid environment. | Understanding how specific lipids modulate protein function. |

| SANS with contrast matching + Lipidomics | Shape and organization of the protein-detergent complex and identification of bound lipids. | Revealing the stoichiometry and arrangement of protein-lipid complexes. |

| Solid-State NMR of proteins in deuterated lipid nanodiscs | Atomic-level structural information of proteins in a more native-like lipid bilayer. | Bridging the gap between detergent-based and in-membrane structural studies. |

This table outlines potential interdisciplinary research approaches that leverage the properties of this compound.

Computational Modeling of this compound Interactions with Biomolecules and Mimetic Systems

Computational modeling provides a powerful lens to understand the dynamic interactions between detergents, lipids, and proteins at an atomic level. While much of the computational work has focused on shorter-chain phosphocholine detergents like DPC, the future will see an increased focus on this compound to better understand its specific properties. nih.govnih.gov

Emerging computational avenues include:

Atomistic Molecular Dynamics (MD) Simulations: High-performance computing will enable detailed atomistic simulations of this compound micelles, both in isolation and in complex with membrane proteins. These simulations can provide insights into micelle size, shape, and dynamics, as well as the specific interactions that stabilize the protein structure.

Coarse-Grained (CG) Modeling: To explore larger systems and longer timescales, coarse-grained models of this compound will be developed. nih.gov These models, by grouping atoms into larger "beads," allow for the simulation of complex phenomena such as micelle formation, protein insertion into micelles, and the interaction of multiple protein-detergent complexes.

In Silico Detergent Design: Computational approaches will be instrumental in the rational design of the novel detergent variants discussed in section 5.1. By simulating the properties of hypothetical detergent molecules, researchers can predict their efficacy in solubilizing and stabilizing specific membrane proteins before undertaking their chemical synthesis, thus saving significant time and resources. These in silico screening methods can predict how modifications to the alkyl chain length, headgroup charge, and linker chemistry will affect micelle properties and protein-detergent interactions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.